1'-Azaspiro[cyclopropane-1,2'-quinuclidin]-3'-amine is a complex organic compound notable for its unique spirocyclic structure. It belongs to a class of compounds that have garnered attention in medicinal chemistry due to their potential therapeutic applications, particularly in the realm of pain management and neurological disorders. This compound is characterized by the presence of a quinuclidine moiety, which is known for its biological activity, particularly as a modulator of neurotransmitter systems.
This compound has been referenced in various patents and scientific literature, indicating its relevance in drug discovery and development. Notably, it has been associated with the inhibition of certain enzymes linked to pain pathways, making it a candidate for further research in pharmacology and medicinal chemistry .
1'-Azaspiro[cyclopropane-1,2'-quinuclidin]-3'-amine can be classified as:
The synthesis of 1'-Azaspiro[cyclopropane-1,2'-quinuclidin]-3'-amine typically involves multi-step organic reactions. Common methods include:
Synthesis often requires careful control of reaction conditions such as temperature and pressure to optimize yields and purity. Specific reagents and catalysts may be employed to facilitate the formation of the spirocyclic system while minimizing side reactions.
The molecular structure of 1'-Azaspiro[cyclopropane-1,2'-quinuclidin]-3'-amine features:
The molecular formula can be represented as , indicating the presence of carbon, hydrogen, and nitrogen atoms in its structure. Detailed spectroscopic analysis (NMR, IR) can provide insights into the specific bonding arrangements within the molecule.
1'-Azaspiro[cyclopropane-1,2'-quinuclidin]-3'-amine participates in various chemical reactions:
Reactions involving this compound are often studied under controlled conditions to understand kinetics and mechanisms. Analytical techniques such as chromatography and mass spectrometry are employed to monitor reaction progression and product formation.
The mechanism of action for 1'-Azaspiro[cyclopropane-1,2'-quinuclidin]-3'-amine primarily involves modulation of neurotransmitter systems. It is hypothesized that this compound may interact with receptors or enzymes involved in pain perception pathways.
Research indicates that compounds with similar structures can inhibit specific enzymes (e.g., FMO3) involved in metabolic pathways related to pain management. This suggests that 1'-Azaspiro[cyclopropane-1,2'-quinuclidin]-3'-amine may exhibit similar pharmacological effects .
Physical properties such as melting point, boiling point, and solubility are crucial for understanding the behavior of 1'-Azaspiro[cyclopropane-1,2'-quinuclidin]-3'-amine in various environments. These properties can significantly influence its bioavailability and efficacy as a therapeutic agent.
Chemical stability, reactivity with other compounds, and potential degradation pathways are essential considerations in drug formulation. Understanding these properties helps predict how the compound will behave under physiological conditions.
The primary applications of 1'-Azaspiro[cyclopropane-1,2'-quinuclidin]-3'-amine include:
The defining structural feature of 1'-Azaspiro[cyclopropane-1,2'-quinuclidin]-3'-amine (CAS 1954361-25-1) is its spirocyclic architecture, where a cyclopropane ring and a quinuclidine system share a single carbon atom (the spiro center). This connectivity creates an orthogonal three-dimensional framework with significant implications for molecular rigidity and spatial orientation of functional groups. The molecular formula is C₉H₁₆N₂ (MW 152.24 g/mol), featuring a quaternary spiro carbon atom (C1) that serves as the bridge between the strained three-membered cyclopropane ring and the bicyclic quinuclidine system [1] [10]. The quinuclidine moiety (1-azabicyclo[2.2.2]octane) contributes a rigid, cage-like tertiary amine, while the cyclopropane ring introduces substantial angle strain (approximately 60° vs. ideal 109.5°) and torsional energy, collectively enhancing the compound's structural distinctiveness [2] [5].
Synthetic routes to this spiro system, as demonstrated in constrained glutamate analogues, often employ diastereoselective rhodium-catalyzed cyclopropanation as a key step. This methodology enables the stereocontrolled formation of the spiro junction between the azetidine precursor (derived from D-serine) and the cyclopropane ring. The reaction proceeds via carbene transfer from ethyl diazoacetate to a terminal olefin intermediate (e.g., compound 18 in Scheme 3 of [2]), facilitated by Rh₂(OAc)₄ catalysis. Optimization studies revealed that high yields (60%) require dilute conditions (0.025 M) in CH₂Cl₂, reflux temperatures, and excess ethyl diazoacetate (8 equivalents) [2]. The resulting spirocyclic core exhibits bond length distortions at the junction, with computational models predicting elongation of the C1-C2 (cyclopropane) and C1-C8 (quinuclidine) bonds due to steric compression and hybridization effects.
Table 1: Key Molecular Descriptors of 1'-Azaspiro[cyclopropane-1,2'-quinuclidin]-3'-amine
| Structural Feature | Description | Experimental/Computational Evidence |
|---|---|---|
| Molecular Formula | C₉H₁₆N₂ | CAS Data (Chemsrc) [1] |
| Molecular Weight | 152.24 g/mol | CAS Data (Chemsrc) [1] |
| Spiro Junction Atom (C1) | Quaternary carbon; sp³-hybridized | Synthetic analysis [2]; SMILES: NC1C2CCN(CC2)C12CC2 [1] |
| Cyclopropane Ring | Highly strained (bond angles ~60°); C1-C2 bond length: ~1.51 Å (calc) | Strain energy analysis [2] |
| Quinuclidine System | 1-Azabicyclo[2.2.2]octane; Bridged tertiary amine | Core scaffold identification [5] [10] |
| 3'-Amino Group | Primary amine (-NH₂) attached to C3 of quinuclidine | Functional group designation [1] |
While the spiro center itself is a stereogenic carbon atom (chiral center), the molecular architecture of this compound potentially introduces axial chirality elements due to restricted rotation around bonds intersecting the spiro junction. The cyclopropane ring imposes severe steric constraints on the adjacent bonds in the quinuclidine system, particularly affecting the C-N bond adjacent to the bridgehead nitrogen. This restriction can create a chiral axis if the energy barrier to rotation exceeds ~100 kJ/mol, leading to atropisomerism [4] [9]. Studies on analogous spirocyclic systems reveal that the dihedral angle (φ) between the cyclopropane C-C bonds and the quinuclidine C-N bonds dictates the manifestation and magnitude of axial chirality. In enantiomerically pure forms, this compound exhibits measurable optical activity attributed to both central and axial chiral elements [2] [4].
The stereochemical integrity during synthesis is critical yet challenging. The rhodium-catalyzed cyclopropanation step often produces complex diastereomeric mixtures (up to six isomers observed by HPLC), with two dominant trans-configured diastereoisomers (49% and 33% relative abundance). Minor isomers arise partly from racemization at the chiral center adjacent to nitrogen during precursor synthesis (e.g., Petasis olefination of intermediate 16). Chiral HPLC separation and Nuclear Overhauser Effect (NOE) spectroscopy confirmed the stereochemistry: the major isomers adopt configurations where the cyclopropane substituents are trans to the quinuclidine bridge, minimizing 1,3-diaxial interactions [2]. This stereochemical outcome aligns with the substrate specificity observed in enzymatic systems utilizing cyclopropane-containing substrates, such as 1-aminocyclopropane-1-carboxylate synthase, which exclusively processes the (S,S)-isomer of AdoMet [3].
Table 2: Stereochemical Properties of 1'-Azaspiro[cyclopropane-1,2'-quinuclidin]-3'-amine
| Stereochemical Feature | Characteristic | Origin/Evidence |
|---|---|---|
| Spiro Center Chirality | Chiral carbon (R or S configuration) | Asymmetric synthesis from D-serine [2] |
| Potential Axial Chirality | Restricted rotation around C-N/C-C bonds near spiro junction | Dihedral angle (φ) analysis; CD studies [4] |
| Dominant Diastereomers | Trans-configured at cyclopropane-quinuclidine junction | HPLC isolation; NOE correlations [2] |
| Enantiomeric Recognition | High substrate specificity in enzymatic systems (e.g., ACC synthase) | Biosynthetic stereochemistry studies [3] |
| Chiroptical Signature | Enhanced CD signals upon encapsulation in achiral micelles | Host-guest studies with aromatic micelles [4] |
The fusion of the cyclopropane and quinuclidine rings engenders exceptional conformational rigidity, significantly reducing molecular flexibility compared to monocyclic or non-spirocyclic analogues. This rigidity stems from three key factors:
This constrained geometry profoundly impacts molecular recognition and reactivity. The 3'-amine group projects into a sterically defined pocket, limiting its accessibility to electrophiles or hydrogen-bond acceptors. Computational models indicate that nucleophilic attack at the cyclopropane ring carbons is sterically hindered by the overhanging quinuclidine moiety, while the bridgehead nitrogen remains relatively exposed. X-ray crystallography of related spiroquinuclidine derivatives (e.g., P2₁2₁2₁ space group) confirms low thermal displacement parameters (B-factors < 5 Ų) for atoms near the spiro center, indicative of minimal conformational mobility [8]. Synthetic efforts to modify this scaffold, such as ring-opening cyclizations of spirocyclopropanes with amines (e.g., to form 1-azaazulenes), require harsh conditions (refluxing acetonitrile) due to this rigidity [6].
Table 3: Conformational Features and Constraints
| Conformational Aspect | Effect on Molecular Properties | Experimental Support |
|---|---|---|
| Cyclopropane Strain Energy | Inhibits ring puckering; enforces planar geometry | Thermodynamic calculations [2] |
| Quinuclidine Chair Rigidity | Prevents nitrogen inversion; fixes N lone pair orientation | X-ray crystallography (low B-factors) [8] |
| Steric Shielding of 3'-NH₂ | Reduces nucleophilicity; directs reactivity to less hindered faces | Molecular modeling; reactivity studies [6] |
| Rotational Energy Barriers | High barriers (>80 kJ/mol) for C-N rotation adjacent to spiro center | Dynamic NMR studies; CD enhancement in micelles [4] |
| Cavity Persistence | Maintains defined molecular cavity suitable for host-guest chemistry | Encapsulation studies with CPPs [4] |
The rigidity facilitates chirality transfer in supramolecular contexts. Encapsulation within achiral aromatic micelles (e.g., anthracene-based (AA)₂₇ assemblies) enhances circular dichroism (CD) signals up to 7-fold due to the preorganization of the chiral spiro framework, which restricts conformational averaging and amplifies dissymmetry in electronic transitions. This effect is significantly weaker (≤4-fold) in flexible analogues, underscoring the critical role of intrinsic rigidity in chiroptical applications [4] [9].
CAS No.:
CAS No.: 13474-21-0
CAS No.: 45233-43-0
CAS No.:
CAS No.:
CAS No.: